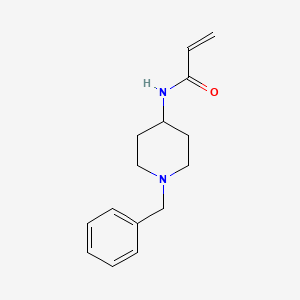
N-(1,3-dioxoisoindolin-5-yl)-5-nitrofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,3-dioxoisoindolin-5-yl)-5-nitrofuran-2-carboxamide is a compound that belongs to the class of isoindoline-1,3-dione derivatives. These compounds are characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3.
Métodos De Preparación
The synthesis of N-(1,3-dioxoisoindolin-5-yl)-5-nitrofuran-2-carboxamide typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . One commonly employed approach involves the use of phthalic anhydride and amines in a solvent such as isopropanol and water at reflux, using a catalyst like SiO2-tpy-Nb to obtain the final products with moderate to excellent yields . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring cost-effectiveness and sustainability.
Análisis De Reacciones Químicas
N-(1,3-dioxoisoindolin-5-yl)-5-nitrofuran-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.
Common reagents and conditions used in these reactions include solvents like dichloromethane, ethanol, and water, as well as catalysts such as palladium on carbon or platinum oxide. Major products formed from these reactions depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
N-(1,3-dioxoisoindolin-5-yl)-5-nitrofuran-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis for the preparation of various heterocyclic compounds.
Industry: It is used in the development of new materials, such as photochromic materials and polymer additives.
Mecanismo De Acción
The mechanism of action of N-(1,3-dioxoisoindolin-5-yl)-5-nitrofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of cyclin-dependent kinases (CDKs), which are involved in cell cycle regulation, thereby inducing apoptosis in cancer cells . The exact molecular targets and pathways involved depend on the specific biological context and the type of cells or organisms being studied.
Comparación Con Compuestos Similares
N-(1,3-dioxoisoindolin-5-yl)-5-nitrofuran-2-carboxamide can be compared with other similar compounds, such as:
Thalidomide: A well-known isoindoline-1,3-dione derivative with immunomodulatory and antiangiogenic properties.
Lenalidomide: Another isoindoline-1,3-dione derivative with potent antitumor effects and immunomodulatory properties.
Pomalidomide: A derivative with similar properties to lenalidomide, used in the treatment of multiple myeloma.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the nitrofuran moiety, which may confer distinct biological activities and chemical reactivity compared to other isoindoline-1,3-dione derivatives .
Propiedades
IUPAC Name |
N-(1,3-dioxoisoindol-5-yl)-5-nitrofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7N3O6/c17-11-7-2-1-6(5-8(7)12(18)15-11)14-13(19)9-3-4-10(22-9)16(20)21/h1-5H,(H,14,19)(H,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXMKJVJRMPHYRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1NC(=O)C3=CC=C(O3)[N+](=O)[O-])C(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[1-(3-fluoro-4-methylbenzoyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione](/img/structure/B2995113.png)
![1-{Bicyclo[2.2.1]heptan-2-yl}-2-chloroethan-1-one](/img/structure/B2995117.png)


![2,5-dichloro-N-[4-(3-chlorothiophen-2-yl)-1,3-thiazol-2-yl]benzene-1-sulfonamide](/img/structure/B2995121.png)
![2-[2-(Propan-2-yloxymethyl)phenyl]acetic acid](/img/structure/B2995122.png)


![Benzo[c][1,2,5]thiadiazol-5-yl(2-(3-fluorophenyl)thiazolidin-3-yl)methanone](/img/structure/B2995127.png)
![4-benzyl-N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide](/img/structure/B2995129.png)
![[3-({2-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl}carbonyl)phenyl]dimethylamine](/img/structure/B2995130.png)



